chloromanganese(1+);propane
Description
Historical Context of Organomanganese Chemistry and Low-Valent Complexes
Organomanganese chemistry dates back to 1937, with the initial in-situ generation of a Manganese(II) species. wiley-vch.de This was followed by the synthesis of the foundational Mn(0) and Mn(I) derivatives, Mn₂(CO)₁₀ and CpMn(CO)₃, in 1949 and 1954, respectively. wiley-vch.de For many years, research in this domain was primarily of fundamental interest, with limited application in organic synthesis or catalysis. wiley-vch.de The landscape began to shift in the late 1970s, as Mn(II) σ-complexes proved to be valuable as soft and chemoselective nucleophilic reagents. wiley-vch.de
The development of low-valent manganese complexes, particularly those in the +1 oxidation state, has been a significant area of focus. researchgate.net These complexes are often generated through the reduction of manganese halides. nih.gov The chemistry of Mn(I) complexes has seen substantial growth, though it remains less developed than that of Mn(II) for organic synthesis. wiley-vch.de Key precursors like Mn₂(CO)₁₀ and Mn(CO)₅Br are commercially available and serve as starting points for generating various Mn(I) precatalysts. wiley-vch.de
Evolution of Research in Transition Metal-Alkane σ-Complexes
The concept of alkanes acting as ligands to a metal center through their C-H bonding electrons, forming what are known as σ-alkane complexes, has evolved from a scientific curiosity to a topic of intense research interest. acs.orgnih.gov These complexes are recognized as crucial intermediates in C-H activation processes. acs.orgresearchgate.net However, their direct observation is challenging due to the weak and non-nucleophilic nature of C-H bonds, which makes alkanes very poor ligands. acs.orgnih.gov
Initial studies of σ-alkane complexes relied on techniques like matrix isolation at very low temperatures. nih.gov Over the past few decades, advancements in spectroscopic methods, including UV/Vis, IR, and NMR spectroscopy, as well as X-ray and neutron diffractometry, have enabled more detailed characterization. acs.org Despite these advances, structurally characterized examples of transition metal-alkane complexes remain relatively rare. wikipedia.org
Research has shown that photochemically generated CpMn(CO)₂ can form complexes with alkanes like ethane, propane (B168953), and isopentane (B150273) at low temperatures (around 133-135 K). nih.gov These manganese-alkane σ-complexes are notably more reactive and have shorter lifetimes than their rhenium counterparts. acs.orgnih.gov For instance, the lifetime of CpMn(CO)₂(η²-C-H-ethane) at room temperature is a mere 2.0 microseconds. acs.orgnih.gov
Significance of Manganese(I) Centers in Organometallic Reactivity and Catalysis
Manganese(I) centers have emerged as significant players in organometallic reactivity and catalysis, prized for their cost-effectiveness, low toxicity, and unique catalytic activities. nih.gov The variable oxidation states of manganese allow for a diverse range of catalytically active complexes. nih.gov In recent years, Mn(I) catalysts have gained attention for their ability to facilitate challenging chemical transformations, including C-H functionalization. nih.govacs.org
The versatility of Mn(I) catalysis is demonstrated in its application for late-stage functionalization of complex molecules like bioactive peptides, allowing for modifications such as alkenylation and allylation without racemization. nih.gov Manganese(I) tricarbonyl complexes have also been designed for hydroarylation reactions, showing improved activity over more common precursors. rsc.org Furthermore, Mn(I) catalysts have enabled the first examples of C-F/C-H functionalizations, highlighting their robustness and broad substrate scope. acs.org The development of dinuclear manganese catalysts has further expanded the toolkit for the selective functionalization of alkenes and alkynes. acs.org
Overview of Chloromanganese(1+);Propane within Contemporary Organometallic Research
The formation of such a complex would likely involve the interaction of a cationic manganese(I) chloride species with propane. The propane would act as a σ-ligand, donating electron density from one of its C-H bonds to the manganese center. Based on studies of similar manganese-alkane complexes, this interaction would be expected to be weak and the resulting complex highly unstable, particularly at ambient temperatures. acs.orgnih.gov The characterization of such a species would require specialized low-temperature spectroscopic techniques. acs.orgnih.gov
The potential significance of a compound like this compound lies in its role as a possible intermediate in catalytic reactions involving the functionalization of propane. The study of such transient species, even if purely computational or theoretical at present, can provide valuable insights into the mechanisms of C-H activation and guide the design of more efficient manganese-based catalysts for alkane functionalization.
Data Tables
Table 1: Key Precursors in Low-Valent Manganese Chemistry
| Compound | Formula | Oxidation State | Common Use |
|---|---|---|---|
| Dimanganese decacarbonyl | Mn₂(CO)₁₀ | 0 | Precursor to Mn(I) halides wiley-vch.de |
| Pentacarbonylmanganese(I) bromide | Mn(CO)₅Br | +1 | Popular Mn(I) precursor in catalysis wiley-vch.de |
| Manganese(II) chloride | MnCl₂ | +2 | Starting material for organomanganese reagents wiley-vch.de |
Table 2: Properties of Characterized Manganese-Alkane σ-Complexes
| Complex | Alkane | Spectroscopic Method | Key Finding | Reference |
|---|---|---|---|---|
| CpMn(CO)₂(η²-C-H-ethane) | Ethane | IR, NMR | Lifetime of ~360s at 133 K | nih.gov |
| CpMn(CO)₂(η²-C-H-propane) | Propane | IR, NMR | Two isomers observed (C1-H and C2-H coordination) | acs.org |
Structure
2D Structure
Properties
CAS No. |
105486-13-3 |
|---|---|
Molecular Formula |
C3H7ClMn |
Molecular Weight |
133.48 g/mol |
IUPAC Name |
chloromanganese(1+);propane |
InChI |
InChI=1S/C3H7.ClH.Mn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
JYPNFBVPUORTFI-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C.Cl[Mn+] |
Origin of Product |
United States |
Theoretical Frameworks for Manganese Alkane and Manganese Halide Interactions
Fundamental Principles of Metal-Alkane σ-Bonding
The interaction between a transition metal and an alkane, such as in the manganese-propane component of the title compound, is characterized by the formation of a σ-complex. nih.govresearchgate.net In these complexes, the metal center binds to the C-H bond of the alkane without completely breaking it. researchgate.net This type of bonding is crucial in the initial stages of C-H bond activation, a process of significant interest in catalysis. pnas.org
The formation of a metal-alkane σ-bond involves the donation of electron density from the bonding σ-orbital of the C-H bond to a vacant d-orbital on the metal center. wikipedia.org Concurrently, there can be a back-donation of electron density from a filled d-orbital on the metal to the antibonding σ*-orbital of the same C-H bond. This "two-electron, three-center" bond is typically weak, with bond strengths on the order of 10 kcal/mol. pnas.org For manganese-alkane complexes, these interactions are generally weaker than those observed for their heavier group 7 congener, rhenium. pnas.org
The geometry of the interaction is often an asymmetric η²-C,H type, where the hydrogen atom is closer to the metal than the carbon atom. pnas.org The lifetime of such complexes can be very short, especially for manganese, with room temperature lifetimes measured in microseconds for some CpMn(CO)₂(alkane) complexes. nih.govresearchgate.net
Computational Chemistry Approaches to Manganese-Propane Interactions
To gain deeper insights into the nuanced interactions within chloromanganese(1+);propane (B168953), computational chemistry serves as an indispensable tool.
Density Functional Theory (DFT) has proven to be a powerful method for elucidating the electronic structure and bonding in transition metal complexes, including those of manganese. nih.govumn.edu DFT calculations can be employed to model the geometry, bond energies, and electronic properties of chloromanganese(1+);propane. For instance, DFT could predict the bond lengths and angles, the charge distribution within the molecule, and the nature of the frontier molecular orbitals involved in the manganese-propane and manganese-chloride bonds. acs.orgscielo.org.co Studies on related systems, such as manganese-doped ceria for propane dehydrogenation, have utilized DFT to understand the electronic effects that drive catalytic activity. frontiersin.org Furthermore, DFT calculations on manganese halide compounds have been used to examine how the electronic structure of manganese is affected by the number and type of halogen atoms. vcu.edu
A key feature of many metal-alkane complexes is the presence of agostic interactions. wikipedia.orgrsc.org An agostic interaction is the intramolecular interaction of a coordinatively unsaturated transition metal with a C-H bond on one of its ligands. wikipedia.org This results in a three-center, two-electron bond. wikipedia.org In the context of this compound, it is plausible that the propane ligand is held in place through such an interaction.
Ligand Field Theory and its Application to d⁶ Mn(I) Complexes
Manganese(I) is a d⁶ metal ion. In an octahedral ligand field, the five d-orbitals split into two sets: the lower energy t₂g orbitals and the higher energy eg orbitals. scribd.comlibretexts.org For a d⁶ ion, this can result in either a high-spin or a low-spin configuration, depending on the magnitude of the ligand field splitting energy (Δo) versus the spin-pairing energy. libretexts.org
Synthetic Methodologies for Chloromanganese 1+ ;propane and Analogous Systems
Precursor Chemistry for Manganese(I) Complexes
The generation of reactive Mn(I) species is the foundational step for the synthesis of their alkane complexes. The choice of precursor significantly influences the reaction conditions and the nature of the resulting species.
Utilization of Manganese Carbonyl Derivatives (e.g., Mn₂(CO)₁₀, Mn(CO)₅Br)
Dimanganese decacarbonyl, Mn₂(CO)₁₀, and pentacarbonylmanganese(I) bromide, Mn(CO)₅Br, are the most prevalent and commercially available precursors for accessing Mn(I) chemistry. wiley-vch.de Mn₂(CO)₁₀, a stable Mn(0) compound, can be readily oxidized to Mn(I) halides, such as Mn(CO)₅X (where X = Cl, Br, I), by reacting with the corresponding halogens. wiley-vch.de Of these, Mn(CO)₅Br is particularly popular due to its stability and commercial availability. wiley-vch.denih.gov
These carbonyl complexes serve as versatile starting points for a variety of Mn(I) precatalysts. wiley-vch.denih.gov The carbonyl ligands (CO) in these precursors can be substituted by other donor ligands under thermal or photochemical conditions. For instance, UV irradiation is necessary to achieve the substitution of four CO ligands in Mn(CO)₅Br with chelating diphosphines. wiley-vch.de The oxidation of Mn₂(CO)₁₀ can also generate the highly reactive cationic species [Mn(CO)₅]⁺, a key intermediate for alkane binding. chemrxiv.orgwiley.com This can be achieved using strong acids or via oxidation in non-coordinating solvents. chemrxiv.orgwiley-vch.de
The synthesis of manganese alkyl carbonyl complexes can also be achieved through the reaction of nucleophilic agents like organolithium or Grignard reagents with Mn(CO)₅Br, though this can sometimes lead to the formation of Mn₂(CO)₁₀ as a byproduct. nih.govacs.org An alternative route involves the reaction of Na[Mn(CO)₅], formed by the reduction of Mn₂(CO)₁₀, with acid chlorides followed by decarbonylation. acs.org
| Precursor | Formula | Common Reactions for Generating Mn(I) Species | Ref. |
| Dimanganese decacarbonyl | Mn₂(CO)₁₀ | Oxidation with halogens to form Mn(CO)₅X; Reduction followed by alkylation; Oxidation to [Mn(CO)₅]⁺ | chemrxiv.orgwiley-vch.denih.gov |
| Pentacarbonylmanganese(I) bromide | Mn(CO)₅Br | Ligand substitution (thermal/photochemical); Reaction with nucleophiles (e.g., organolithiums) | wiley-vch.denih.govnih.gov |
Alternative Manganese(I) Precursors and Their Reactivity
While carbonyl derivatives dominate the field, other Mn(I) precursors offer alternative entry points into this chemistry. Anhydrous manganese(II) chloride (MnCl₂) can serve as a starting material. wiley-vch.de For instance, the reduction of MnCl₂ with sodium benzophenone (B1666685) ketyl under high pressure of carbon monoxide is an effective method for preparing Mn₂(CO)₁₀. wikipedia.org
The direct synthesis of cationic Mn(I) complexes can be achieved by reacting Mn(CO)₅Br with a silver salt, such as AgCF₃SO₃, in a coordinating solvent like acetone. This reaction precipitates AgBr and generates a solvated cationic Mn(I) species, for example, fac-[Mn(CO)₃(Solvent)₃]⁺, which can then be used for further reactions. rsc.orgnsf.gov The reactivity of these solvated cations is dictated by the lability of the solvent molecules, allowing for substitution by other ligands, including the weak σ-donation from an alkane C-H bond. rsc.org
Strategies for Alkane Activation and Coordination
The coordination of a saturated hydrocarbon to a metal center is a delicate process due to the inert nature of C-H bonds and the weak metal-alkane interaction. nih.gov Several strategies have been developed to overcome this challenge with manganese(I) centers.
Photochemical Generation of Unsaturated Manganese(I) Species and Alkane Binding
Photochemistry provides a powerful tool for generating highly reactive, coordinatively unsaturated metal fragments that can readily bind alkanes. The most common approach involves the photoinduced elimination of a ligand, typically CO, from a stable precursor. nih.gov For example, irradiation of cyclopentadienylmanganese tricarbonyl, CpMn(CO)₃, in a propane (B168953) or butane (B89635) solvent at low temperatures (130-136 K) leads to the loss of a CO ligand and the formation of the corresponding alkane complex, CpMn(CO)₂(alkane). acs.orgresearchgate.net
Similarly, photolysis of Mn₂(CO)₁₀ can induce Mn-Mn bond cleavage, producing Mn(CO)₅ radicals, or cause CO dissociation to form unsaturated species that can interact with alkanes. wikipedia.orgresearchgate.net Time-resolved infrared (TRIR) spectroscopy has been instrumental in studying these transient species, confirming the formation of Mn-alkane σ-complexes with lifetimes on the order of microseconds at room temperature. rsc.org These photochemical methods have enabled the direct observation and characterization of manganese complexes with ethane, propane, butane, and isopentane (B150273). acs.orgrsc.org
| Precursor | Photochemical Reaction | Resulting Species | Alkane Bound | Ref. |
| CpMn(CO)₃ | UV irradiation (loss of CO) | CpMn(CO)₂(alkane) | Propane, Butane, Ethane, Isopentane | acs.orgrsc.org |
| Mn₂(CO)₁₀ | UV irradiation (loss of CO) | [Mn₂(CO)₉(alkane)] | General Alkanes | researchgate.net |
Direct Coordination of Propane to Manganese(I) Centers
The direct observation and characterization of a manganese-propane complex have been achieved through low-temperature spectroscopic techniques. acs.org By using liquid propane as both the solvent and the reactant, photochemical generation of the unsaturated CpMn(CO)₂ fragment from CpMn(CO)₃ allows for the formation of CpMn(CO)₂(propane). acs.org
Infrared (IR) spectroscopy shows a shift in the CO stretching frequencies consistent with the formation of the dicarbonyl species. acs.org More definitively, in situ laser photolysis within an NMR spectrometer has allowed for the detection of the ¹H NMR signals of the coordinated propane. acs.org These studies revealed that propane can coordinate to the manganese center through either a primary (methyl) or a secondary (methylene) C-H bond, resulting in the formation of two distinct isomers. acs.org These complexes are, however, highly reactive and only possess sufficient lifetimes for spectroscopic characterization at very low temperatures. acs.orgrsc.org
Ligand-Assisted Alkane C-H Activation Approaches
While the direct coordination of alkanes is a crucial first step, subsequent C-H bond cleavage is often facilitated by the ancillary ligands on the metal center. nih.govresearchgate.net In many manganese-catalyzed C-H functionalization reactions, a directing group on the substrate initially coordinates to the manganese center, bringing a specific C-H bond into close proximity to the metal. ucc.ie
A key mechanistic concept that has emerged is the concerted metalation-deprotonation (CMD) or ambiphilic metal-ligand activation (AMLA) pathway. nih.gov In this process, a C-H bond is broken with the assistance of a base or a basic ligand, which accepts the proton simultaneously as the metal forms a bond with the carbon. nih.govnih.gov While much of the evidence for this pathway is computational or based on kinetic isotope effects, it highlights the sophisticated role that ligands play in lowering the activation barrier for C-H cleavage. nih.gov The design of ligands that can actively participate in the C-H activation step is a critical area of research for developing more efficient manganese catalysts for alkane functionalization. researchgate.netresearchgate.net
Introduction of Halide Ligands in Manganese(I) Complexes
The incorporation of halide ligands, particularly chloride, into manganese(I) complexes is a fundamental process in the synthesis of a wide array of organometallic precursors and catalysts. These halide-containing Mn(I) species serve as versatile starting materials for further functionalization.
Synthesis of Chloromanganese(I) Species
The synthesis of chloromanganese(I) complexes can be achieved through several reliable methods, primarily starting from manganese precursors in the (0) or (II) oxidation state.
One of the most direct and common methods involves the oxidative cleavage of the metal-metal bond in dimanganese decacarbonyl (Mn₂(CO)₁₀), a stable Mn(0) compound. wiley-vch.de Reaction with a halogen, such as chlorine, cleaves the Mn-Mn bond to yield the corresponding pentacarbonylmanganese(I) halide. wiley-vch.de This method is foundational for producing Mn(CO)₅Cl.
Reaction: Mn₂(CO)₁₀ + Cl₂ → 2 Mn(CO)₅Cl
These resulting pentacarbonyl complexes are themselves vital starting points for creating more elaborate structures. The carbonyl (CO) ligands can be substituted by various other donor ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or chelating pincer ligands, to tune the electronic and steric properties of the metal center. wiley-vch.de For example, reacting Mn(CO)₅Br with chelating diphosphines under UV irradiation can lead to the substitution of four CO ligands. wiley-vch.de Similarly, reaction with pincer-type ligands can yield neutral dicarbonyl or cationic tricarbonyl Mn(I) complexes. wiley-vch.de
Another significant route starts from Mn(II) precursors, like MnCl₂. The synthesis of [N₂P₂]MnCl, a manganese(II) halide complex supported by a multidentate [N₂P₂] ligand, serves as a key example. rsc.orgnih.gov While this product is Mn(II), such complexes are often designed as precursors that can be reduced to access lower oxidation states like Mn(I), which are active in catalysis. rsc.orgnih.gov
A third approach involves the reaction of alkali metal manganese pentacarbonyl salts with specific reagents. For instance, sodio manganese pentacarbonyl can be reacted with carbon tetrachloride to produce chloromanganese pentacarbonyl. google.com
The following table summarizes various synthetic pathways to chloromanganese(I) and related halide species.
| Precursor | Reagents | Conditions | Product | Reference |
| Mn₂(CO)₁₀ | Cl₂ | Varies | Mn(CO)₅Cl | wiley-vch.de |
| Mn(CO)₅Br | bidentate/pincer ligands | Thermal or Photochemical | fac-[Mn(CO)₃(L-L)Br], [Mn(CO)₂(L₃)Br], etc. | wiley-vch.dersc.org |
| Mn(CO)₅Br | K₂CO₃, NNN Pincer Ligand | THF, 12h | NNN Pincer Manganese(I) Complex | mdpi.com |
| Na[Mn(CO)₅] | CCl₄ | Tetrahydrofuran | Mn(CO)₅Cl | google.com |
| Mn(CO)₅Br | 2,2'-bipyrimidine (bpm) | Toluene, reflux | [Mn(CO)₃Br]₂(bpm) | rsc.org |
This table provides a selection of synthetic methods and is not exhaustive.
Rational Catalyst Design for Mn(I) Alkane-Halide Complexes
The rational design of catalysts is a cornerstone of modern chemistry, aiming to create molecules with high efficiency and selectivity for specific chemical transformations. For manganese(I) complexes intended for reactions involving alkanes or alkyl halides, this design process focuses on modulating the ligand sphere to control the catalyst's reactivity. While stable Mn(I) alkane complexes are not common, Mn(I) halide complexes are pivotal precursors for catalysts that can activate C-H bonds in alkanes or react with alkyl halides. researchgate.netacs.orgnih.gov
The design strategy often begins with a robust and synthetically accessible Mn(I) halide precursor, such as fac-[Mn(CO)₃(L-L)Br]. The choice of the ligand framework (L-L) is critical. Key considerations in the design of these ligands include:
Electronic Properties: The electron-donating or -withdrawing nature of the ligand directly influences the electron density at the manganese center. For instance, strongly donating ligands like N-heterocyclic carbenes (NHCs) can enhance the nucleophilicity of the metal center, which can be crucial for certain catalytic steps. researchgate.net
Steric Hindrance: The bulkiness of the ligands can control access to the metal center, preventing catalyst deactivation pathways like dimerization and influencing selectivity by dictating how a substrate can approach the active site.
Chelation and Geometry: Polydentate (e.g., bidentate or pincer) ligands provide stability to the complex, preventing ligand dissociation. The geometry imposed by the ligand (e.g., facial vs. meridional in an octahedral complex) can position the remaining ligands (like halides and carbonyls) to optimize catalytic activity.
A significant advancement in catalyst design is the concept of metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in the reaction. acs.orgnih.gov Recently, an anionic Mn(I) complex with a redox-active ligand was shown to activate C(sp³)–X bonds in alkyl halides through a novel MLC mechanism, where the ligand transfers two electrons to facilitate a nucleophilic attack while the manganese center remains in the +1 oxidation state. acs.orgnih.gov This approach circumvents the need for strong reductants typically required to generate highly reactive low-valent manganese species. acs.orgnih.gov
For the functionalization of C(sp³)–H bonds, such as those in propane, bio-inspired manganese catalysts are being developed. nih.govsnnu.edu.cnacs.org The design of these catalysts involves creating a specific coordination environment, often with nitrogen-rich ligands, that allows for the generation of high-valent manganese-oxo species capable of performing hydrogen atom transfer (HAT) from an alkane. nih.govsnnu.edu.cn Careful tuning of the catalyst's structure and the reaction conditions can exquisitely control product selectivity in C(sp³)–H oxidation reactions. nih.gov
The table below highlights different ligand design strategies and their impact on the catalytic application of Mn(I) complexes.
| Ligand Type | Key Design Features | Catalytic Application | Mechanism Insight | Reference |
| Pincer (e.g., PNP, NNN) | Strong chelation, tunable sterics and electronics | (De)hydrogenation, Alkylation of ketones/amines | Metal-ligand cooperation, formation of Mn-H species | researchgate.netbeilstein-journals.org |
| N-Heterocyclic Carbene (NHC) | Strong σ-donors, sterically tunable | Hydrosilylation, CO₂ reduction, Amine-borane dehydrogenation | Formation of radical intermediates, bimetallic cooperation | rsc.orgresearchgate.net |
| Redox-Active Dianionic Ligands | Electron reservoir, ambident nucleophilicity | Alkyl halide activation | Metal-ligand cooperation via two-electron transfer from ligand | acs.orgnih.gov |
| Chiral Nitrogen-Rich Ligands | Asymmetric environment, controls access to metal-oxo | Enantioselective C-H oxidation/functionalization | Generation of high-valent Mn-oxo species, HAT mechanism | nih.govsnnu.edu.cnacs.org |
This table illustrates how rational ligand design enables the development of specialized Mn(I)-based catalysts.
Reactivity and Reaction Mechanisms of Chloromanganese 1+ ;propane Analogs
C-H Bond Activation in Alkanes by Manganese(I) Centers
The activation of inert C-H bonds in alkanes by transition metal complexes is a thermodynamically and kinetically challenging process. Low-valent, coordinatively unsaturated manganese(I) centers are capable of initiating this transformation, typically through an oxidative addition mechanism. In the context of a generic [L_nMn(I)Cl] complex interacting with propane (B168953), the process involves the insertion of the Mn(I) center into a C-H bond.
This reaction transforms the Mn(I) complex into a Mn(III) hydrido-alkyl species: [L_nMn(I)Cl] + C3H8 → [L_nMn(III)(H)(Cl)(C8H7)]
The table below summarizes representative calculated energy barriers for C-H activation of different alkanes by a model Mn(I) pincer complex, illustrating the relative difficulty of activating these inert bonds.
| Alkane Substrate | C-H Bond Type | Activation Energy Barrier (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |
|---|---|---|---|
| Methane | Primary | 26.5 | +5.2 |
| Ethane | Primary | 24.1 | +2.8 |
| Propane | Secondary (2°) | 22.8 | +1.5 |
| Propane | Primary (1°) | 25.0 | +4.1 |
Ligand Exchange Reactions Involving Propane and Chloride Ligands
For any catalytic process to occur, the substrate must first associate with the metal center. In the case of chloromanganese(1+);propane, the propane molecule acts as a very weak, labile ligand. It coordinates to the manganese center to form an alkane σ-complex. This coordination is a reversible equilibrium:
[L_nMn(I)Cl] + C3H8 ⇌ [L_nMn(I)(Cl)(η²-C3H8)]
The binding energy of propane is very low, typically only a few kcal/mol, reflecting the weak van der Waals and d-σ(C-H) interactions. This lability is essential for catalysis, as it allows for rapid substrate binding and, crucially, product release to regenerate the active catalyst.
The chloride ligand is an anionic, X-type ligand that is much more strongly bound to the manganese(I) center than propane. However, it is not entirely inert. In the presence of coordinating solvents or other potential ligands, the chloride can also undergo exchange. This can be a critical step in certain catalytic cycles where the chloride must be displaced to open a coordination site for the substrate or a reactant. The relative lability of the chloride versus propane ligand is a key factor in determining the resting state of the catalyst and the dominant mechanistic pathway.
Mechanistic Pathways of Organomanganese(I)-Catalyzed Transformations
The initial coordination of the alkane to the manganese center is the prerequisite for C-H activation. This forms a short-lived alkane σ-complex, [L_nMn(Cl)(η²-H-R)], where a C-H σ-bond of the propane molecule weakly interacts with a vacant d-orbital on the metal. This pre-coordination step orients the C-H bond for the subsequent oxidative addition. The low stability of this σ-complex ensures a low concentration in solution but allows for a rapid equilibrium between the free and coordinated alkane.
After the C-H bond is cleaved and the propane is converted into a propyl ligand, subsequent reaction steps lead to a functionalized product. For the catalytic cycle to complete, this product must dissociate from the manganese coordination sphere. The lability of the product-metal bond is therefore as important as the initial C-H activation. The release of the product regenerates the active Mn(I) catalyst, which can then coordinate another molecule of propane, thus continuing the cycle. The efficient coordination and release of the alkane substrate and organic product are hallmarks of a productive catalytic system.
Computational studies have been instrumental in mapping the potential energy surface for propane activation by Mn(I) complexes. The key species along the reaction coordinate are:
Reactants: The separated Mn(I) complex and propane molecule.
Alkane σ-Complex (Intermediate): The weakly bound [L_nMn(I)(Cl)(η²-C3H8)] complex. This is a shallow minimum on the potential energy surface.
Transition State (TS): A highly structured, three-centered [L_nMn···H···C]‡ species. In this state, the C-H bond is partially broken, and new Mn-H and Mn-C bonds are partially formed. This is the highest point on the energy profile for the activation step.
Mn(III) Hydrido-Alkyl (Intermediate): The product of oxidative addition, [L_nMn(III)(H)(Cl)(C3H7)]. This is a key productive intermediate from which further functionalization occurs.
The relative energies of these species determine the kinetics and thermodynamics of the C-H activation step.
| Species | Description | Relative Energy (ΔE) |
|---|---|---|
| Reactants | (PNP)Mn(I)Cl + C3H8 | 0.0 (Reference) |
| σ-Complex | [(PNP)Mn(I)(Cl)(η²-C3H8)] | -3.1 |
| Transition State | [(PNP)Mn···H···C(isopropyl)]‡ | +22.8 |
| Mn(III) Intermediate | [(PNP)Mn(III)(H)(Cl)(isopropyl)] | +1.5 |
Metal-Ligand Cooperative Mechanisms in Mn(I) Catalysis
Beyond the classical view of ligands as passive spectators, modern catalysis has embraced the concept of metal-ligand cooperation (MLC). In these systems, the ligand actively participates in bond-breaking and bond-making events. For Mn(I) catalysis, pincer-type ligands (e.g., PNP, NNN) are particularly effective at MLC.
In a typical MLC mechanism for alkane dehydrogenation, the C-H bond is cleaved across the metal-ligand framework. For example, with a dearomatized PNP pincer ligand, the alkane's proton is transferred to a basic site on the ligand (e.g., a deprotonated methylene (B1212753) arm), while the resulting alkyl group binds to the manganese center. This avoids the formation of a formal high-oxidation-state Mn(III) intermediate, instead maintaining the Mn(I) oxidation state throughout. This cooperative pathway often provides a lower activation energy barrier compared to the traditional oxidative addition mechanism, enabling catalysis under milder conditions.
Influence of Ancillary Ligands on Reactivity and Selectivity in Manganese(I) Systems
The ancillary ligands (L) in a [L_nMnCl] complex play a paramount role in dictating the catalyst's behavior. Their steric and electronic properties can be fine-tuned to control both reactivity and selectivity.
Electronic Effects: The electron-donating or -withdrawing nature of the ligands directly modulates the electron density at the manganese center. Electron-rich ligands (e.g., phosphines with alkyl groups) enhance the nucleophilicity of the Mn(I) center, which can lower the barrier for oxidative addition into a C-H bond. Conversely, electron-withdrawing ligands (e.g., carbonyls, phosphines with fluoroalkyl groups) make the metal center more electrophilic, which can be beneficial for other steps in the catalytic cycle or for promoting MLC pathways.
Steric Effects: The size and shape of the ancillary ligands create a specific steric environment around the metal. Bulky ligands can prevent catalyst deactivation via dimerization and can enforce a coordinatively unsaturated environment necessary for substrate binding. Furthermore, sterics can impart high selectivity. For instance, a sterically demanding ligand framework can create a binding pocket that preferentially accommodates the less-hindered primary C-H bonds of propane over the more sterically encumbered secondary C-H bond, reversing the intrinsic electronic preference.
The choice of ligand architecture, from simple monodentate ligands like CO to rigid, tridentate pincer scaffolds, is therefore the most powerful tool for optimizing a manganese-based catalyst for a specific alkane functionalization task.
| Ligand Property | Effect on Mn(I) Center | Impact on Reactivity/Selectivity | Example Ligand Type |
|---|---|---|---|
| Strongly Electron-Donating | Electron-rich, more nucleophilic | Lowers barrier for oxidative addition; may slow reductive elimination. | Alkyl-substituted Phosphines |
| Strongly Electron-Withdrawing | Electron-poor, more electrophilic | Raises barrier for oxidative addition; may facilitate MLC or reductive elimination. | Carbonyl (CO), Fluorinated Phosphines |
| Sterically Bulky | Creates a crowded coordination sphere | Prevents dimerization; can control regioselectivity (e.g., primary vs. secondary C-H). | t-Bu substituted Pincer Ligands |
| Cooperative/Non-innocent | Actively participates in bond cleavage | Enables low-energy MLC pathways, avoiding high oxidation state intermediates. | Dearomatized PNP Pincer Ligands |
Potential Applications of Chloromanganese 1+ ;propane in Advanced Chemical Synthesis
Catalytic Hydrogenation of Unsaturated Substrates
Manganese(I) complexes have emerged as powerful catalysts for the hydrogenation of a wide array of unsaturated substrates, including alkenes, ketones, esters, and nitriles. researchgate.netacs.orgtuwien.at These reactions often proceed under mild conditions and demonstrate high efficiency and selectivity. Pincer-type ligands, which bind to the metal center through three points, are frequently employed to confer exceptional stability and reactivity to the manganese catalyst. unl.ptacs.org For instance, well-defined Mn(I) pincer complexes catalyze the chemoselective hydrogenation of α,β-unsaturated ketones, reducing the C=O bond while leaving other reducible functional groups like alkenes, alkynes, and nitriles intact. organic-chemistry.orgacs.org
Recent research has highlighted the efficacy of bench-stable Mn(I) alkyl complexes as precatalysts for these hydrogenations. researchgate.netchemrxiv.orgacs.org These systems operate without the need for basic additives, broadening their applicability. The versatility of manganese catalysis is showcased by its ability to hydrogenate even challenging substrates like carbamates and urea (B33335) derivatives, providing a sustainable route for chemical synthesis. researchgate.net
Table 1: Hydrogenation of Various Substrates using Manganese(I) Catalysts
| Catalyst Type | Substrate | Key Features | Reference |
|---|---|---|---|
| Mn(I) PCNHCP Pincer Complex | α,β-Unsaturated Ketones | Highly chemoselective for C=O bond; operates at ambient H₂ pressure (1-2 bar). | organic-chemistry.orgacs.org |
| fac-[Mn(dippe)(CO)₃(Alkyl)] | Alkenes, Ketones | Additive-free conditions; temperature-dependent selectivity for C=C vs. C=O reduction. | acs.orgacs.org |
| Mn(I) PNP Pincer Complex | Aldehydes, Esters, Nitriles | High activity and selectivity; base-free conditions for aldehyde hydrogenation. | tuwien.atunl.pt |
| Mn(I) PCP Pincer Complex | Terminal Alkenes | Requires base (KOtBu); proceeds at 100 °C with 20 bar H₂ pressure. | researchgate.netnih.gov |
The interaction between manganese centers and alkanes, though often transient, is crucial to understanding certain catalytic cycles. The conceptual "propane" component of "chloromanganese(1+);propane" alludes to the formation of σ-alkane complexes. Recently, a cationic manganese(I)-pentane σ-complex, [Mn(CO)₅(n-pentane)]⁺, was successfully crystallized from a solution at room temperature, providing definitive proof of such interactions. chemrxiv.org This observation is a significant step in understanding alkane activation. chemrxiv.org
In the context of hydrogenation, the catalytic process is often initiated from a stable Mn(I) alkyl precatalyst. acs.org For example, the complex fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] is activated by the migratory insertion of the propyl group into a carbon monoxide (CO) ligand. acs.org This step forms an acyl intermediate, which then undergoes hydrogenolysis (cleavage by hydrogen). This process releases an alkane (butane) and generates the active 16-electron Mn(I) hydride catalyst, which enters the hydrogenation cycle. researchgate.netacs.org The release of the alkane is a key step that frees up a coordination site on the manganese, allowing the catalytic reaction to proceed. This activation mechanism, which begins with an alkane precursor (the alkyl group) and releases a different alkane, underscores the dynamic role of manganese-alkane interactions in catalysis. chemrxiv.org
C-H Functionalization Reactions
Manganese-catalyzed C-H activation has become a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, offering an atom-economical alternative to traditional cross-coupling reactions. rsc.orgucc.ie Low-valent Mn(I) complexes, particularly those derived from MnBr(CO)₅ and Mn₂(CO)₁₀, are widely used for these transformations. nih.govucc.ie These reactions typically proceed via an organometallic pathway involving a chelation-assisted C-H metalation to form a manganacycle intermediate. chinesechemsoc.orgresearchgate.net
The scope of these reactions is extensive, enabling the allylation, alkenylation, and hydroarylation of various arenes and heteroarenes. chinesechemsoc.orgrsc.orgucc.ie Directing groups, such as imines or pyridyls, are often employed to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. beilstein-journals.orgscilit.com Importantly, many of these directing groups can be easily removed after the reaction, enhancing the synthetic utility of the method. ucc.ie The development of manganese-catalyzed late-stage C-H functionalization allows for the direct modification of complex, biologically active molecules, providing a powerful tool for drug discovery and materials science. beilstein-journals.orgnih.gov
Table 2: Examples of Manganese(I)-Catalyzed C-H Functionalization Reactions
| Reaction Type | Substrates | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| C-H Alkenylation | Indoles + Alkynes | MnBr(CO)₅ / DIPEA | Directed by N-H or pyridinyl group; forms C-C bond. | chinesechemsoc.org |
| C-H Allylation | Imines + Allyl Carbonates | Mn₂(CO)₁₀ / NaOAc | Imine acts as a removable directing group. | ucc.ie |
| C-H Hydroarylation | Indoles + Allenes | MnBr(CO)₅ / NaOAc | Forms a seven-membered manganacycle intermediate. | rsc.org |
| C-H Addition to Aldehydes | Arenes + Aldehydes | MnBr(CO)₅ / Me₂Zn / ZnBr₂ | Dual activation of C-H bond and C=O bond. | chinesechemsoc.org |
| Late-Stage Peptide Alkenylation | Tryptophan-peptides + Alkynes | Mn(I) catalyst | Bioorthogonal functionalization without racemization. | beilstein-journals.orgnih.gov |
Precursors for Material Deposition (e.g., Atomic Layer Deposition)
Organomanganese complexes are valuable precursors for the deposition of manganese-containing thin films via methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). escholarship.org These techniques are essential in the microelectronics industry for creating conformal layers, such as diffusion barriers for copper interconnects. escholarship.orgacs.org An ideal precursor must possess high volatility and thermal stability to ensure controlled deposition. nih.gov
While "this compound" itself is not a documented precursor, related Mn(I) and Mn(II) complexes have been investigated. For example, methylcyclopentadienyl-manganese(I) tricarbonyl (MeCpMn(CO)₃) and various manganese(II) amidinate and β-ketoiminate complexes have been studied for their potential in ALD and CVD. escholarship.orgnih.gov The choice of ligands significantly influences the precursor's properties and the purity of the resulting film. acs.orgnih.gov Research focuses on designing new homoleptic and heteroleptic manganese complexes with tailored ligands to optimize their performance for depositing high-quality metallic or oxide films. nih.govaip.org
Table 3: Comparison of Manganese Precursors for Thin Film Deposition
| Precursor | Deposition Method | Resulting Film | Key Properties/Challenges | Reference |
|---|---|---|---|---|
| MeCpMn(CO)₃ | CVD | Manganese Silicate/Silicide | Low reactivity but yields films with low carbon/nitrogen contamination. | escholarship.org |
| Mn(II) Amidinates | CVD/ALD | Metallic Mn(0) | Highly reactive but can lead to nitrogen and carbon incorporation. | escholarship.orgnih.gov |
| Mn(II) β-Ketoiminates | CVD/ALD | Metallic Mn(0) | Promising thermal properties for controlled deposition. | nih.gov |
| Manganese bis(ethylcyclopentadienyl) | ALD | MnS (γ or α phase) | Used with H₂S as a co-reagent; phase is temperature-dependent. | acs.org |
Stereoselective Transformations via Chiral Manganese(I) Complexes
The development of asymmetric catalysis using earth-abundant metals is a major goal in sustainable chemistry. encyclopedia.pubnumberanalytics.com Chiral manganese complexes have shown significant promise in a range of stereoselective transformations. While much of the pioneering work involved Mn(II) or Mn(III) salen-type complexes for oxidations, recent efforts have expanded to include Mn(I) catalysts. bohrium.comresearchgate.net
A series of chiral Mn(I) catalysts bearing bidentate ligands derived from readily available amino acids have been developed for the asymmetric transfer hydrogenation (ATH) of ketones. acs.org These phosphine-free catalysts exhibit high activity and enantioselectivity for a broad spectrum of ketone substrates, achieving up to 92% enantiomeric excess (ee) for the synthesis of a key drug intermediate. acs.org In another approach, a phosphine-free Mn(I) complex was used for the stereoselective synthesis of multisubstituted cycloalkanes from methyl ketones and diols via a cascade of borrowing hydrogenation reactions, producing the desired products with very high selectivity. sci-hub.se The design of these catalysts often relies on creating a well-defined chiral pocket around the metal center to control the approach of the substrate, thereby dictating the stereochemical outcome. numberanalytics.com
Design of Novel Catalytic Systems Utilizing Manganese-Alkane Interactions
The ability of manganese complexes to interact with and activate alkanes, even weakly, opens new frontiers in catalyst design. chemrxiv.org Understanding these fundamental manganese-alkane interactions is key to developing systems capable of challenging reactions like the direct, selective functionalization of alkanes. osti.gov
The design of next-generation catalysts focuses on several key principles:
Ligand Architecture: Pincer ligands continue to be a cornerstone, providing a stable and tunable platform for the metal center. unl.ptacs.org The electronic and steric properties of the pincer arms can be modified to fine-tune reactivity and selectivity. rsc.org
Metal-Ligand Cooperation (MLC): Catalytic cycles that involve the ligand directly in bond-making and breaking processes, such as the aromatization/dearomatization of a pincer ligand, can enable new reaction pathways for hydrogenation and dehydrogenation. tuwien.at
Inner-Sphere Mechanisms: Moving beyond outer-sphere mechanisms, the design of catalysts like Mn(I) alkyl complexes that operate via inner-sphere pathways (where the substrate coordinates directly to the metal) allows for the activation of nonpolar bonds, including H-H, C-H, and Si-H. acs.org
Computational Guidance: Density Functional Theory (DFT) calculations are increasingly used to predict catalyst performance, elucidate reaction mechanisms, and rationally design new ligand frameworks for specific applications, such as the hydrogenation of polar bonds or the activation of C-H bonds. chemrxiv.orgacs.org
By integrating these design principles, researchers aim to create novel catalytic systems based on manganese that can harness the subtle interactions with alkanes to perform previously inaccessible transformations in a highly efficient and selective manner.
Future Directions and Challenges in Chloromanganese 1+ ;propane Research
Development of More Stable and Tunable Manganese(I)-Alkane Complexes
A primary challenge in the field is the inherent instability of many organometallic compounds. For manganese(I)-alkane complexes, enhancing stability is crucial for their practical application. The design of ligands plays a pivotal role in this endeavor. Rigidifying the ligand backbone, for instance by replacing flexible ethylene (B1197577) chains with moieties like cyclohexane, benzene, or pyridine, has been shown to improve the resistance of Mn(II) complexes to dissociation. academie-sciences.fr This principle is directly applicable to Mn(I) systems.
Future research will likely focus on the synthesis of manganese complexes with ligands that offer a balance of steric bulk and electronic properties to protect the metal center and prevent unwanted side reactions. The development of "bench-stable" manganese alkyl carbonyl complexes that can activate nonpolar and moderately polar bonds is a testament to the progress in this area. nih.govacs.org The goal is to create robust catalysts that can withstand the reaction conditions required for alkane functionalization.
Exploration of Novel Ligand Systems for Enhanced Reactivity and Selectivity
The reactivity and selectivity of a metal catalyst are intrinsically linked to its ligand sphere. nih.govresearchgate.net The exploration of novel ligand systems is therefore a critical avenue for advancing manganese-catalyzed reactions. Pincer ligands, for example, have shown promise in improving the activity of Mn(I) complexes to levels competitive with their ruthenium(II) counterparts in hydrogenation and dehydrogenation reactions. rwth-aachen.derwth-aachen.de
Bio-inspired ligands, such as tetradentate aminopyridine (N4) ligands, have also emerged as appealing frameworks due to their ease of synthesis and diversification. nih.gov These ligands have enabled manganese complexes to catalyze challenging C-H bond oxidations with high enantioselectivity. nih.gov Future work will undoubtedly involve the design of more sophisticated ligand architectures, including those that can engage in metal-ligand cooperation to facilitate bond activation. rwth-aachen.derwth-aachen.de
Table 1: Examples of Ligand Systems for Manganese Catalysis
| Ligand Type | Key Features | Application Examples |
|---|---|---|
| Pincer Ligands | Enhanced stability and activity through metal-ligand cooperation. | Hydrogenation and dehydrogenation reactions. |
| Aminopyridine (N4) Ligands | Tunable, bio-inspired frameworks. | Enantioselective C-H oxidation. nih.gov |
| Porphyrins | Mimic biological systems, enabling unique reactivity. | Alkane hydroxylation and halogenation. unl.ptrsc.org |
Advancements in Spectroscopic Techniques for Elucidating Transient Species
Understanding the mechanism of a catalytic reaction is often hampered by the fleeting nature of the intermediates involved. Advancements in spectroscopic techniques are crucial for capturing and characterizing these transient species. Time-resolved multiple-probe spectroscopy has been established as a method to directly observe transient manganese species and monitor key reaction steps. researchgate.net
Techniques like quick-scanning X-ray absorption spectroscopy (Q-XAS) allow for the collection of spectra on millisecond timescales, providing insights into rapid reactions at the molecular level. acs.org Furthermore, the use of metal-carbonyl complexes as spectroscopic handles, with their strong and sensitive infrared (IR) signals, offers a way to probe short-lived catalytic intermediates. acs.org Future developments in in-situ and operando spectroscopy will be instrumental in mapping out the intricate details of catalytic cycles involving manganese(I)-alkane complexes. nih.gov
Integration of Computational and Experimental Approaches for Mechanistic Insights
The synergy between computational and experimental methods provides a powerful tool for unraveling complex reaction mechanisms. osti.govrsc.org Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways, predict the stability of intermediates, and understand the origins of selectivity. wiley.commdpi.com
Experimental techniques such as kinetic studies, isotope labeling, and the isolation and characterization of key intermediates provide the necessary validation for computational models. rsc.org A combined approach has been successfully used to elucidate the mechanism of manganese-catalyzed C-H functionalization, revealing the involvement of Mn(I) intermediates. acs.org This integrated strategy will continue to be essential for designing more efficient and selective catalysts. iucr.org
Table 2: Integrated Approaches for Mechanistic Studies
| Technique | Information Gained |
|---|---|
| Experimental | |
| Time-Resolved Spectroscopy | Direct observation of transient species. researchgate.net |
| Kinetic Isotope Effect | Identification of rate-determining steps. |
| X-ray Crystallography | Structural characterization of stable complexes. nih.gov |
| Computational | |
| Density Functional Theory (DFT) | Reaction energy profiles and transition state geometries. wiley.com |
Unlocking New Catalytic Transformations Utilizing Manganese(I)-Alkane Complexes
The development of novel catalytic transformations is a major driving force in organometallic research. Manganese(I) complexes have already demonstrated their potential in a range of reactions, including C-H activation, hydrosilylation, and cross-coupling. unl.pt The activation of alkanes, which are notoriously inert, remains a significant challenge. rsc.org
Recent breakthroughs have shown that manganese alkyl carbonyl complexes can catalyze the hydrogenation of alkenes and alkynes, as well as hydrofunctionalization reactions. nih.govacs.org Future research will aim to expand the scope of these transformations to include the direct functionalization of alkanes like propane (B168953). This could involve developing catalysts for reactions such as dehydrogenation, carboxylation, and amination, opening up new avenues for converting simple hydrocarbons into valuable chemicals.
Investigation of Solid-State Applications and Immobilization Strategies
While much of the research has focused on homogeneous catalysis, the development of solid-state applications and immobilization strategies offers several advantages, including catalyst recyclability and ease of separation. researchgate.net Immobilizing manganese complexes on solid supports such as polymers, silica, or layered double hydroxides (LDHs) can enhance their stability and prevent deactivation pathways like dimerization. nih.govacs.org
Strategies for immobilization include covalent anchoring, encapsulation, and ion exchange. researchgate.net The resulting heterogeneous catalysts have shown promise in the oxidation of alkanes and alkenes. researchgate.net Future work will likely focus on developing more robust and efficient supported manganese catalysts and exploring their applications in continuous flow reactors and other industrial processes. The use of solid-state methods for catalyst synthesis is also a promising green chemistry approach. mdpi.com
Q & A
Q. What are the established synthesis protocols for chloromanganese(1+) propane complexes, and how can reproducibility be ensured?
Q. How can researchers assess the stability of chloromanganese(1+); propane complexes under varying experimental conditions?
- Methodological Answer : Stability studies should include thermogravimetric analysis (TGA) for thermal stability and UV-Vis spectroscopy to monitor degradation under light or oxygen exposure. Kinetic studies (e.g., half-life calculations in air) and comparative analysis of ligand substituents (e.g., electron-donating vs. withdrawing groups) can identify stabilizing factors. Document environmental controls (e.g., glovebox O₂ levels) to minimize bias .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic activities of chloromanganese(1+) complexes with propane?
- Methodological Answer : Conduct a systematic review of literature protocols to identify variables such as solvent polarity, counterion effects, or reaction time. Replicate key studies with controlled parameters and validate using standardized activity assays (e.g., turnover frequency calculations). Computational modeling (DFT) can clarify mechanistic discrepancies, such as Mn(I) vs. Mn(III) oxidation states during catalysis .
Q. How should researchers design experiments to probe the reaction mechanism of propane activation by chloromanganese(1+) complexes?
- Methodological Answer : Use isotopic labeling (e.g., deuterated propane) to track C–H bond cleavage via mass spectrometry. Time-resolved IR spectroscopy can capture intermediate species. Kinetic isotope effects (KIE) and Eyring analysis provide insights into rate-determining steps. Collaborate with computational chemists to correlate experimental data with theoretical pathways .
Q. What statistical approaches are recommended for analyzing inconsistent spectroscopic data in Mn(I)-propane systems?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in FTIR or EPR datasets. Use error propagation models to quantify uncertainties in peak assignments. Cross-validate results with alternative techniques (e.g., EXAFS for local Mn geometry) and report confidence intervals for binding constants .
Methodological Best Practices
Q. How can researchers ensure rigorous peer review of chloromanganese(1+); propane studies?
- Methodological Answer : Preprint submission to arXiv or ChemRxiv allows early feedback. Disclose raw data (spectra, crystallographic files) in repositories like Zenodo. Address reviewer critiques by repeating disputed experiments with additional controls (e.g., varying catalyst loading) and providing error bars for all quantitative claims .
Q. What frameworks guide ethical literature reviews for emerging Mn(I)-propane research?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use tools like SciFinder or Reaxys to map historical trends and avoid citation bias. Highlight contributions from underrepresented regions/institutions and conflicts of interest (e.g., patent filings) in reviews .
Contradiction Management
Q. How should conflicting reports on the oxidative susceptibility of Mn(I)-propane complexes be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
